molecular formula C14H20N2O3 B13468352 tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate

tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate

Cat. No.: B13468352
M. Wt: 264.32 g/mol
InChI Key: NAEORAQHOXGYSN-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly notable for its role as an intermediate in the synthesis of more complex molecules.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of polypeptides due to its ability to protect amino groups .

Biology and Medicine: The compound is used in drug research for the synthesis of peptide-based drugs. Its protecting group (Boc group) allows for selective modification of amino groups, making it valuable in the development of pharmaceuticals .

Industry: In the industrial sector, the compound is used in the production of various organic compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules used in different applications .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate involves its ability to protect amino groups during chemical reactions. The Boc group in its structure prevents unwanted reactions at the amino site, allowing for selective modifications. This protection is crucial in peptide synthesis and drug development .

Comparison with Similar Compounds

  • tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
  • tert-Butyl N-(2,3-dihydroxypropyl)carbamate
  • tert-Butyl carbanilate

Uniqueness: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate is unique due to its specific structure that includes a phenylethyl group and a carbamoyl group. This structure provides it with distinct chemical properties and reactivity, making it particularly useful in selective amino group protection and peptide synthesis .

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-(3-amino-3-oxo-1-phenylpropyl)carbamate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(9-12(15)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)

InChI Key

NAEORAQHOXGYSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C1=CC=CC=C1

Origin of Product

United States

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